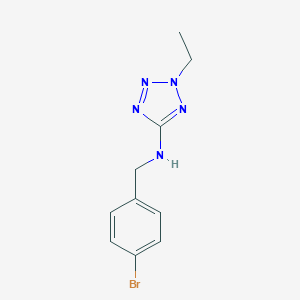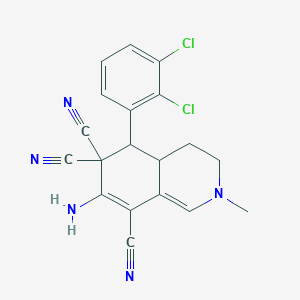![molecular formula C16H20N2OS B276795 N-{3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B276795.png)
N-{3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a thienyl ring, which is further substituted with a dimethylamino group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide typically involves the reaction of 3-[(dimethylamino)methyl]-4,5-dimethyl-2-thiophenecarboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
N-{3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-{3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-1,3-diaminopropane
- N,N-Dimethylpyridin-4-amine
- Dimethylamine
Uniqueness
N-{3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is unique due to its specific substitution pattern on the thienyl ring and the presence of the benzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C16H20N2OS |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
N-[3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C16H20N2OS/c1-11-12(2)20-16(14(11)10-18(3)4)17-15(19)13-8-6-5-7-9-13/h5-9H,10H2,1-4H3,(H,17,19) |
Clave InChI |
QPOYSNKDKSRNOC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1CN(C)C)NC(=O)C2=CC=CC=C2)C |
SMILES canónico |
CC1=C(SC(=C1CN(C)C)NC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276720.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B276724.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B276727.png)
![N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B276728.png)
![4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276737.png)
![2-(4-FLUOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]ACETAMIDE](/img/structure/B276738.png)

